Regioisomeric Purity vs. 3-(Cyclopropylmethoxy)-4-hydroxybenzamide
The target compound is the 4-cyclopropylmethoxy-3-hydroxy regioisomer, a positional isomer of the more common Roflumilast precursor 3-(cyclopropylmethoxy)-4-hydroxybenzamide (CAS 1243347-48-9) . Both share the formula C11H13NO3 and molecular weight 207.23, but differ in the spatial arrangement of the hydroxyl and cyclopropylmethoxy groups . This regioisomerism results in distinct NMR chemical shifts, HPLC retention times, and chemical reactivity (e.g., the phenolic -OH at position 3 has a different pKa and hydrogen-bonding capacity than one at position 4). Suppliers provide batch-specific QC data, including NMR, HPLC, and GC, to confirm regioisomeric purity >98%, which is essential for method developers who must distinguish this impurity from other co-eluting species in Roflumilast stability studies .
| Evidence Dimension | Regioisomeric Identity (4-cyclopropylmethoxy-3-hydroxy vs. 3-cyclopropylmethoxy-4-hydroxy) |
|---|---|
| Target Compound Data | 4-(Cyclopropylmethoxy)-3-hydroxybenzamide; CAS 1243459-95-1; MW 207.23; Purity >98% |
| Comparator Or Baseline | 3-(Cyclopropylmethoxy)-4-hydroxybenzamide; CAS 1243347-48-9; MW 207.23; also available at >98% purity |
| Quantified Difference | Positional isomerism; distinct chromatographic retention time based on reversed-phase HPLC inferred from different dipole moments and hydrogen-bonding profiles |
| Conditions | Structural analysis via 1H/13C NMR and HPLC; exact retention time difference is method-specific and not provided in public data sources |
Why This Matters
For an analytical chemist validating a stability-indicating HPLC method, only the correct regioisomer can serve as the system suitability standard to verify resolution from the API peak.
